Base de phosphazène P1-t-Oct

Vue d'ensemble

Description

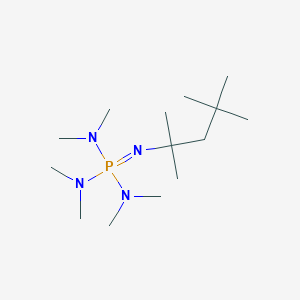

Phosphazene base P1-t-Oct, also known as tert-Octylimino-tris(dimethylamino)phosphorane, is a highly potent, non-ionic, and non-charged nitrogen base. It is part of the phosphazene family, which is known for its extremely strong basicity. The compound is characterized by a nitrogen basic center double-bonded to pentavalent phosphorus, making it a sterically hindered and neutral nitrogen base .

Applications De Recherche Scientifique

Phosphazene base P1-t-Oct has a wide range of applications in scientific research, including:

Chemistry: It is used as a strong base in organic synthesis, particularly in deprotonation and nucleophilic substitution reactions.

Polymer Chemistry: It acts as a catalyst in the anionic polymerization of various monomers, leading to the synthesis of functionalized polymers and block copolymers.

Material Science: It is employed in the synthesis of advanced materials, including macromolecular architectures and end-functionalized polymers.

Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in the synthesis of bioactive compounds and drug intermediates.

Mécanisme D'action

Target of Action

Phosphazene base P1-t-Oct, also known as tert-Octylimino-tris(dimethylamino)phosphorane , is a sterically hindered, neutral nitrogen base . It is part of the family of Phosphazene Bases, which are known for their extremely strong, non-ionic, non-charged nitrogen bases

Mode of Action

It is known to have a similar basicity as bemp , suggesting that it may interact with its targets in a similar manner.

Analyse Biochimique

Biochemical Properties

Phosphazene base P1-t-Oct is known for its remarkable strength as a promoter or catalyst for the anionic polymerization of various types of monomers . The complexation of Phosphazene base P1-t-Oct with the counterion significantly improves the nucleophilicity of the initiator or chain end, resulting in highly enhanced polymerization rates .

Molecular Mechanism

Phosphazene base P1-t-Oct exerts its effects at the molecular level primarily through its role in promoting anionic polymerization . It enhances the nucleophilicity of the initiator or chain end, which can lead to increased rates of polymerization .

Temporal Effects in Laboratory Settings

It is known to be remarkably stable towards electrophilic attack, oxygen, and hydrolysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phosphazene base P1-t-Oct is synthesized through the reaction of tert-octylamine with tris(dimethylamino)phosphine. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often involve low temperatures and the use of solvents like tetrahydrofuran or hexane to enhance solubility and reaction rates .

Industrial Production Methods: In industrial settings, the production of phosphazene base P1-t-Oct follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation under reduced pressure to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Phosphazene base P1-t-Oct undergoes various types of reactions, including:

Deprotonation: It is highly effective in deprotonating weakly acidic compounds, generating reactive anionic species.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the formation of carbon-nitrogen bonds.

Cyclization and Annulation: It is used in base-mediated cyclization and annulation reactions for synthesizing heterocyclic compounds.

Common Reagents and Conditions:

Reagents: Common reagents include weakly acidic compounds, alkyl halides, and functionalized alkynes.

Major Products: The major products formed from these reactions include various heterocyclic compounds, end-functionalized polymers, and complex macromolecular architectures .

Comparaison Avec Des Composés Similaires

Phosphazene base P1-t-Butyl: Similar in structure but with a tert-butyl group instead of a tert-octyl group.

Phosphazene base P2-Ethyl: A dimeric phosphazene base with different steric hindrance and basicity.

Phosphazene base P4-t-Butyl: A tetrameric phosphazene base with significantly higher basicity.

Uniqueness: Phosphazene base P1-t-Oct is unique due to its specific steric hindrance provided by the tert-octyl group, which influences its reactivity and selectivity in various reactions. Its strong basicity and neutral nature make it a versatile reagent in organic synthesis and polymer chemistry .

Activité Biologique

Phosphazene bases, particularly P1-t-Oct, are a class of highly basic compounds that have garnered attention for their diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of P1-t-Oct, focusing on its antimicrobial properties, interactions with DNA, and implications for medicinal chemistry.

Overview of Phosphazene Base P1-t-Oct

Phosphazene base P1-t-Oct is characterized by its high basicity and steric hindrance, which makes it an effective catalyst in various chemical reactions. Its basicity is significantly higher than that of traditional bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), making it suitable for deprotonation reactions in organic synthesis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphazene derivatives, including P1-t-Oct. In a comparative study of various phosphazene compounds, P1-t-Oct exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| P1-t-Oct | 125–500 μM | Pseudomonas aeruginosa |

| Other derivatives | Varies (specific data not provided) | Various bacterial strains |

The results indicate that P1-t-Oct can inhibit the growth of pathogens such as Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with cellular processes.

Interaction with DNA

Phosphazene bases have also been studied for their interactions with nucleic acids. Specifically, research has shown that P1-t-Oct can interact with plasmid DNA, leading to cleavage of the double helix structure. This property is significant as it suggests potential applications in gene therapy and molecular biology.

- Experimental Findings :

Case Studies and Research Findings

Several case studies have provided insights into the biological applications of phosphazene bases:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various phosphazene derivatives against a panel of bacterial strains. P1-t-Oct was among the most potent, particularly against resistant strains like Pseudomonas aeruginosa.

- DNA Cleavage : In another investigation, researchers explored the ability of phosphazenes to induce DNA cleavage. The findings revealed that compounds including P1-t-Oct could serve as tools for genetic engineering by facilitating targeted DNA modifications.

- Catalytic Applications : Beyond biological activity, P1-t-Oct has been successfully employed as a catalyst in organic reactions, demonstrating its versatility in both synthetic and biological contexts .

Propriétés

IUPAC Name |

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCJCKAURXOQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H35N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408011 | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161118-69-0 | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.